Cas no 103338-30-3 (Ethyl 4-phenylpiperidine-2-carboxylate)

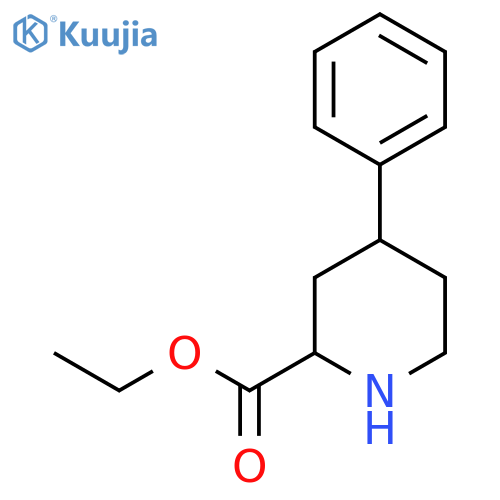

103338-30-3 structure

商品名:Ethyl 4-phenylpiperidine-2-carboxylate

CAS番号:103338-30-3

MF:C14H19NO2

メガワット:233.30616402626

MDL:MFCD27980402

CID:2108971

PubChem ID:18986118

Ethyl 4-phenylpiperidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-phenylpiperidine-2-carboxylate

- Ethyl 4-phenylpiperidine-2-carboxylate

-

- MDL: MFCD27980402

- インチ: 1S/C14H19NO2/c1-2-17-14(16)13-10-12(8-9-15-13)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3

- InChIKey: BFQQCYSPWIXGQG-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1CC(C2C=CC=CC=2)CCN1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 249

- トポロジー分子極性表面積: 38.3

Ethyl 4-phenylpiperidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19315439-10.0g |

ethyl 4-phenylpiperidine-2-carboxylate |

103338-30-3 | 10g |

$6390.0 | 2023-05-25 | ||

| Enamine | EN300-19315439-5.0g |

ethyl 4-phenylpiperidine-2-carboxylate |

103338-30-3 | 5g |

$4309.0 | 2023-05-25 | ||

| Enamine | EN300-19315439-0.05g |

ethyl 4-phenylpiperidine-2-carboxylate |

103338-30-3 | 0.05g |

$1247.0 | 2023-09-17 | ||

| Enamine | EN300-19315439-0.1g |

ethyl 4-phenylpiperidine-2-carboxylate |

103338-30-3 | 0.1g |

$1307.0 | 2023-09-17 | ||

| Enamine | EN300-19315439-0.25g |

ethyl 4-phenylpiperidine-2-carboxylate |

103338-30-3 | 0.25g |

$1366.0 | 2023-09-17 | ||

| Enamine | EN300-19315439-1.0g |

ethyl 4-phenylpiperidine-2-carboxylate |

103338-30-3 | 1g |

$1485.0 | 2023-05-25 | ||

| Enamine | EN300-19315439-2.5g |

ethyl 4-phenylpiperidine-2-carboxylate |

103338-30-3 | 2.5g |

$2912.0 | 2023-09-17 | ||

| Enamine | EN300-19315439-1g |

ethyl 4-phenylpiperidine-2-carboxylate |

103338-30-3 | 1g |

$1485.0 | 2023-09-17 | ||

| Enamine | EN300-19315439-10g |

ethyl 4-phenylpiperidine-2-carboxylate |

103338-30-3 | 10g |

$6390.0 | 2023-09-17 | ||

| Enamine | EN300-19315439-0.5g |

ethyl 4-phenylpiperidine-2-carboxylate |

103338-30-3 | 0.5g |

$1426.0 | 2023-09-17 |

Ethyl 4-phenylpiperidine-2-carboxylate 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

103338-30-3 (Ethyl 4-phenylpiperidine-2-carboxylate) 関連製品

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量